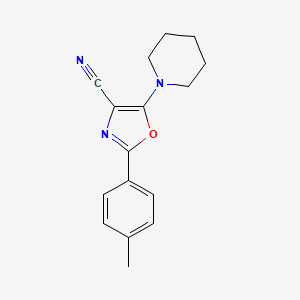![molecular formula C20H22N2O4S2 B11517459 methyl 2-({[(2Z)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11517459.png)
methyl 2-({[(2Z)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiophene Ring: This step may involve the use of sulfur-containing reagents and cyclization reactions.
Enamide Formation: The enamide linkage can be formed through the reaction of an amine with an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the furan and thiophene rings with the enamide linkage under specific reaction conditions, such as the use of a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Functional groups on the furan or thiophene rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan or thiophene oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 2-({[(2Z)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
- **METHYL 2-({[(2Z)-3-(PYRIDIN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-({[(2Z)-3-(FURAN-2-YL)PROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H22N2O4S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O4S2/c1-25-19(24)17-14-8-4-2-3-5-9-15(14)28-18(17)22-20(27)21-16(23)11-10-13-7-6-12-26-13/h6-7,10-12H,2-5,8-9H2,1H3,(H2,21,22,23,27)/b11-10- |
InChI Key |
IKDOTMJVQQAMPY-KHPPLWFESA-N |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)/C=C\C3=CC=CO3 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11517383.png)
![{(5E)-5-[4-(acetyloxy)-3,5-dimethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11517390.png)
![1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11517396.png)
![2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B11517401.png)
![(4Z)-2-(4-bromophenyl)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11517423.png)

![(8Z)-8-(3-bromo-4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11517439.png)
![1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11517441.png)

![1-[2-(3-Chlorophenoxy)ethoxy]naphthalene](/img/structure/B11517452.png)
![3',5'-di-tert-butyl-7-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B11517473.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine](/img/structure/B11517480.png)

![1,3,7-trimethyl-8-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517485.png)
